- Preparation of benzenesulfonamide compounds as voltage-gated sodium channel inhibitors and their use as therapeutic agents, World Intellectual Property Organization, , ,
Cas no 955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate)

955028-90-7 structure
Nombre del producto:tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
Número CAS:955028-90-7
MF:C11H21NO3
Megavatios:215.289343595505
MDL:MFCD18791216
CID:4661796
PubChem ID:69093057
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- (3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- tert-Butyl (3R,4R)-4-hydroxy-3-methyl-piperidine-1-carboxylate
- 1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel-
- trans-1-Boc-3-methylpiperidin-4-ol
- SB22055
- (3R,4R)-rel-1-Boc-3-methylpiperidin-4-ol
- (3R,4S)-rel-1-Boc-3-met
- rel-1,1-Dimethylethyl (3R,4R)-4-hydroxy-3-methyl-1-piperidinecarboxylate (ACI)
- trans-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
- trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
- AS-52772
- rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- P15605
- cis-1-Boc-4-hydroxy-3-methylpiperidine
- trans-1-Boc-4-hydroxy-3-methylpiperidine
- trans-(3R,4R)-1-Boc-4-Hydroxy-3-methylpiperidine
- D79504
- MFCD18791216
- CS-0047862
- 955028-93-0
- EN300-211885
- (3R,4S)-rel-1-Boc-3-methylpiperidin-4-ol
- tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- AKOS025396267
- 1290191-92-2
- 955028-90-7
- (3R,4R)-1-Boc-4-hydroxy-3-methyl-piperidine
- EN300-317930
- SCHEMBL4560509
-
- MDL: MFCD18791216
- Renchi: 1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
- Clave inchi: PSDMSGJMWVMEMV-RKDXNWHRSA-N
- Sonrisas: C(N1CC[C@@H](O)[C@H](C)C1)(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 215.15214353g/mol
- Masa isotópica única: 215.15214353g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 2
- Complejidad: 235
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.4
- Superficie del Polo topológico: 49.8
Propiedades experimentales
- Denso: 1.1±0.1 g/cm3
- Punto de ebullición: 301.4±35.0 °C at 760 mmHg
- Punto de inflamación: 136.1±25.9 °C
- Presión de vapor: 0.0±1.4 mmHg at 25°C
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317930-0.05g |
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 95% | 0.05g |
$86.0 | 2023-09-05 | |
Enamine | EN300-317930-0.25g |
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 95% | 0.25g |
$184.0 | 2023-09-05 | |
Enamine | EN300-317930-10.0g |
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, trans |
955028-90-7 | 95% | 10.0g |
$1363.0 | 2023-02-24 | |
eNovation Chemicals LLC | Y1130380-5g |
trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester |
955028-90-7 | 95% | 5g |
$1335 | 2024-07-28 | |
TRC | T705663-50mg |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
955028-90-7 | 50mg |
$ 160.00 | 2022-06-02 | ||
TRC | T705663-10mg |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
955028-90-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
abcr | AB463601-5 g |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; . |
955028-90-7 | 5g |
€1,152.00 | 2022-03-01 | ||
eNovation Chemicals LLC | D587694-5G |
tert-butyl trans-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 97% | 5g |
$990 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1129-50G |
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate |
955028-90-7 | 97% | 50g |
¥ 33,673.00 | 2023-04-12 | |
Enamine | EN300-317930-1.0g |
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, trans |
955028-90-7 | 95% | 1g |
$0.0 | 2023-06-07 |
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C → rt; 48 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
Referencia
- Preparation of pyrrolidine GPR40 modulators for treating diabetes and related conditions and other diseases., World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 2 h, rt
Referencia
- Preparation of substituted bicyclic compounds useful as T cell activators for treatment of viral infections and proliferative disorders, United States, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 20 h, rt
Referencia
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Thioxanthone , Bis(acetylacetonato)nickel , Potassium hydrotris(3,5-dimethylpyrazolyl)borate Solvents: Dimethyl carbonate ; 1 h, 24 °C
Referencia
- Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic AcidsJournal of the American Chemical Society, 2022, 144(46), 21278-21286,
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Raw materials
- Iodomesitylene Diacetate
- rac-(3R,4R)-3-methylpiperidin-4-ol
- rel-1,1-Dimethylethyl (3R,4R)-4-(benzoyloxy)-3-methyl-1-piperidinecarboxylate
- trans-1-Benzyl-3-methyl-piperidin-4-ol
- cis-1-tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
- Di-tert-butyl dicarbonate
- tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Preparation Products
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Literatura relevante
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
3. Book reviews
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate) Productos relacionados
- 2228978-69-4(3-amino-3-4-chloro-3-(trifluoromethyl)phenylcyclobutan-1-ol)
- 155905-80-9(1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate)
- 1699244-71-7(2-{(benzyloxy)carbonylamino}-2-(2,3-difluorophenyl)acetic acid)
- 1043892-54-1(4-Nitrophenyl 3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-2,4-di-O-benzoyl-b-D-mannopyranoside)
- 2228224-58-4(tert-butyl N-(1-carbamimidoyl-3,3-dimethylbutan-2-yl)carbamate)
- 87700-60-5(6-bromo-2-naphthoic acid chloride)
- 1556608-42-4(2-(1-methyl-1H-1,2,3-benzotriazol-4-yl)propanoic acid)
- 851403-62-8(2-chloro-N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-6-fluorobenzamide)
- 1010073-32-1(4-3-(propan-2-yl)phenylpiperidine)
- 2034341-68-7(1-({1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:955028-90-7)tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):249.0/945.0